molecular formula C6H10BrN3 B13188166 4-Bromo-2-butyl-2H-1,2,3-triazole

4-Bromo-2-butyl-2H-1,2,3-triazole

Cat. No.: B13188166
M. Wt: 204.07 g/mol
InChI Key: QXVHQUXDGGWDNH-UHFFFAOYSA-N
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Description

4-Bromo-2-butyl-2H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound features a bromine atom at the 4th position and a butyl group at the 2nd position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-butyl-2H-1,2,3-triazole typically involves the [3+2] cycloaddition reaction between an alkyne and an azide. The reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to yield the triazole ring. The bromination at the 4th position can be achieved using N-bromosuccinimide (NBS) under mild conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination step is carefully monitored to avoid over-bromination and to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: H₂O₂, KMnO₄

    Reduction: LiAlH₄, NaBH₄

    Substitution: Amines, thiols

Major Products:

Scientific Research Applications

4-Bromo-2-butyl-2H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-butyl-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological targets. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C6H10BrN3

Molecular Weight

204.07 g/mol

IUPAC Name

4-bromo-2-butyltriazole

InChI

InChI=1S/C6H10BrN3/c1-2-3-4-10-8-5-6(7)9-10/h5H,2-4H2,1H3

InChI Key

QXVHQUXDGGWDNH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1N=CC(=N1)Br

Origin of Product

United States

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